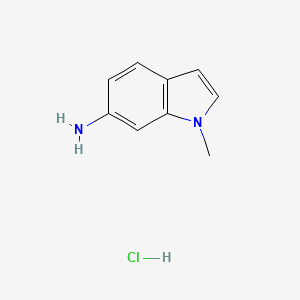

1-甲基-1H-吲哚-6-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-methyl-1H-indol-6-amine hydrochloride" is not directly mentioned in the provided papers, but it is related to the broader class of indole derivatives, which are compounds with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach is the catalyst-free synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines, as described in the first paper. This method involves an aza-Michael addition followed by rearomatization to yield the indole product . Another method involves the aminoalkylation of lithio-derivatives of N-substituted indoles with alkylating agents, leading to substitution at specific positions on the indole nucleus . Additionally, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from acetylindolin derivatives has been reported, which provides intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the pyrrole ring, which can participate in various chemical reactions. The structure of these compounds is often confirmed using techniques such as 1H NMR spectroscopy, as seen in the synthesis of aminoalkylated indoles . The indole nucleus can be functionalized at different positions, leading to a wide array of derivatives with diverse chemical properties.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, the aza-Michael addition is a key step in the synthesis of 6-hydroxy indoles, which can further react to form 6-amino indoles under certain conditions . The aminoalkylation reaction is another example, where lithio-derivatives of indoles react with alkylating agents to introduce aminoalkyl groups . These reactions are crucial for the modification of the indole core and the development of compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents on the indole nucleus can affect properties such as solubility, boiling point, and reactivity. For example, the introduction of a hydroxyimino group can lead to the formation of a compound with distinct chemical behavior, as seen in the synthesis of an aza analogue of enviroxime . The reactivity of indole derivatives can also be tailored by modifying the reaction conditions, such as temperature and solvent choice, to optimize the synthesis of desired products .

科学研究应用

合成和结构评估

- 合成技术:该化合物通过 Diels-Alder 环加成等方法合成,然后进行酸催化环化和曼尼希反应,这有助于吲哚衍生物的结构多样性。这些技术对于探索类似化合物的结构方面和潜在应用至关重要 (Kukuljan, Kranjc, & Perdih, 2016)。

抗肿瘤剂

- 在癌症研究中的潜力:相关吲哚衍生物的合成和评估已在抗癌研究中显示出显着潜力。已发现这些化合物对各种癌细胞系表现出相当大的活性,突出了吲哚衍生物在开发新的抗肿瘤剂中的潜力 (Pettit et al., 2003)。

肽中的构象限制

- 肽构象研究:吲哚衍生物已被设计用于肽构象研究。这些化合物具有限制构象灵活性的桥环,有助于理解肽结构和相互作用,这在蛋白质工程和药物设计中至关重要 (Horwell et al., 1994; Horwell et al., 1995)。

抗肿瘤化合物的开发

- 抗肿瘤活性:吲哚衍生物已在体外和体内显示出抗肿瘤活性。通过各种合成途径,这些化合物已被确定为潜在的新型抗肿瘤剂,表明吲哚衍生物在癌症治疗中的重要性 (Nguyen et al., 1990)。

新型合成方法

- 创新的合成方法:最近的研究报告了合成 1-甲基-1H-吲哚-3-羧酸酯的有效方法,展示了吲哚衍生物合成方面的进展。此类创新在扩展这些化合物的应用和理解方面发挥着至关重要的作用 (Akbari & Faryabi, 2023)。

杂环胺分析

- 分析技术:开发用于检测各种样品(包括肉类)中非极性杂环胺的方法一直是研究的一个重要领域。此类分析进展对于食品安全、环境监测以及了解这些化合物在不同基质中的分布至关重要 (de Andrés et al., 2010)。

光反应中的潜力

- 光反应应用:研究探索了吲哚衍生物与卤代化合物的光反应,导致形成新的荧光团和修饰。这项研究对于开发新的荧光团、标记剂和生物活性吲哚衍生物至关重要,这些衍生物对于生化和医学应用至关重要 (Ladner et al., 2014)。

催化和化学反应

- 在化学合成中的作用:吲哚衍生物已用于各种化学反应中,包括乌尔曼型分子内胺化,展示了它们在有机合成和催化中的多功能性和重要性 (Melkonyan et al., 2008)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

The development of new methods for the synthesis of indole derivatives, such as 1-methyl-1H-indol-6-amine hydrochloride, continues to be a focus in organic chemistry . The investigation of novel methods of synthesis have attracted the attention of the chemical community . Future research may focus on expanding the chemical space that is easily accessible and overcoming the challenges that remain in the field of indole synthesis .

属性

IUPAC Name |

1-methylindol-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-11-5-4-7-2-3-8(10)6-9(7)11;/h2-6H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDOUVHMIPLZFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-indol-6-amine hydrochloride | |

CAS RN |

856782-35-9 |

Source

|

| Record name | 1-methyl-1H-indol-6-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)

![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)

![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2502046.png)

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)

![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)

![4-[(4-Methoxyphenyl)sulfanyl]butanoic acid](/img/structure/B2502054.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)